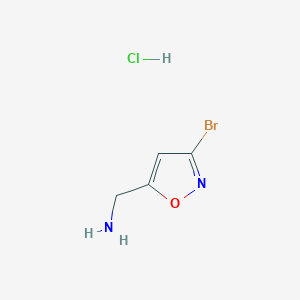

(3-Bromoisoxazol-5-yl)methylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEMWTVPLLIRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612067 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90802-21-4 | |

| Record name | 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Bromoisoxazol-5-yl)methylamine hydrochloride

Foreword: Navigating the Synthesis and Application of a Versatile Heterocyclic Building Block

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on (3-Bromoisoxazol-5-yl)methylamine hydrochloride. This compound, a functionalized isoxazole, represents a valuable scaffold in medicinal chemistry, offering a unique combination of reactive sites that can be strategically manipulated to generate diverse molecular architectures. The isoxazole core is a privileged structure in numerous biologically active compounds, lauded for its metabolic stability and ability to participate in crucial binding interactions.[1] This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing a framework for the rational design of novel therapeutics. We will explore its synthesis, characterization, reactivity, and potential applications, with a focus on providing actionable insights for laboratory practice.

Core Molecular Attributes and Physicochemical Profile

This compound is a salt, which enhances its stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 90802-21-4 | [2] |

| Molecular Formula | C₄H₆BrClN₂O | [2] |

| Molecular Weight | 213.46 g/mol | [2] |

| Appearance | Light yellow to off-white solid | |

| Boiling Point | 310.1°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 141.3°C (Predicted) | [2] |

| LogP | 2.39810 (Predicted for the free base) | [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis of this compound: A Proposed Protocol

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

-

Rationale: The isoxazole ring is constructed via a [3+2] cycloaddition reaction. Propargyl alcohol serves as the three-carbon component, and a nitrile oxide, generated in situ from an appropriate precursor, acts as the dipole.

-

Procedure:

-

To a solution of propargyl alcohol in a suitable solvent (e.g., THF or CH₂Cl₂), add a base (e.g., triethylamine).

-

Slowly add a solution of dibromoformaldoxime (or a similar nitrile oxide precursor) to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 3-bromo-5-(hydroxymethyl)isoxazole.

-

Step 2: Conversion to 3-Bromo-5-(azidomethyl)isoxazole

-

Rationale: The hydroxyl group is converted to a good leaving group (e.g., a halide) and then displaced by an azide nucleophile. This two-step, one-pot procedure is often efficient.

-

Procedure:

-

Dissolve 3-bromo-5-(hydroxymethyl)isoxazole in a suitable solvent (e.g., DCM).

-

Add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise at 0°C.

-

After the formation of the halide is complete (monitored by TLC), add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Stir the reaction at room temperature until the azide displacement is complete.

-

Work up the reaction to isolate 3-bromo-5-(azidomethyl)isoxazole.

-

Step 3: Reduction to (3-Bromoisoxazol-5-yl)methylamine

-

Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 3-bromo-5-(azidomethyl)isoxazole in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: The free amine is converted to its hydrochloride salt to improve stability and handling.

-

Procedure:

-

Dissolve the crude (3-Bromoisoxazol-5-yl)methylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Spectroscopic Characterization

While specific spectral data for this compound is not available in the reviewed literature, the expected NMR and mass spectra can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the isoxazole ring proton, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons (which will exchange with D₂O). The chemical shifts will be influenced by the electron-withdrawing nature of the isoxazole ring and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the isoxazole ring and the methylene carbon. The carbon bearing the bromine atom will appear at a characteristic chemical shift, and the other ring carbons will be influenced by the heteroatoms and the substituents.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br, HCl, and cleavage of the aminomethyl side chain. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature.

Chemical Reactivity and Synthetic Utility

This compound possesses two primary sites of reactivity: the bromine atom at the 3-position and the primary amine of the methylamine group at the 5-position.

Figure 2: Key reaction pathways for the derivatization of (3-Bromoisoxazol-5-yl)methylamine.

Reactions at the Aminomethyl Group

The primary amine is a versatile handle for a variety of functionalization reactions, including:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Note: It is often necessary to protect the amine group before performing reactions at the 3-position to avoid side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

Reactions at the 3-Bromo Position

The bromine atom on the isoxazole ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl groups at the 3-position.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of a palladium catalyst and a strong base to form 3-amino-isoxazole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Applications in Drug Discovery and Medicinal Chemistry

The (3-Bromoisoxazol-5-yl)methylamine scaffold is a valuable building block for the synthesis of compounds with a wide range of biological activities. The isoxazole ring is a common feature in many approved drugs and clinical candidates.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The isoxazole ring can act as a bioisostere for other heterocycles, and the aminomethyl and bromo functionalities provide points for derivatization to explore the ATP binding pocket. For example, derivatives of this scaffold could be explored as inhibitors of kinases such as GSK-3.[3][4][5][6][7]

In the Synthesis of Novel Antimicrobial Agents

The isoxazole nucleus is present in several antimicrobial agents. The ability to functionalize both the 3- and 5-positions of this compound allows for the generation of diverse libraries of compounds for screening against various bacterial and fungal strains.[8][9][10][11]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries. While specific experimental data for this compound is limited in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of isoxazoles. Future work should focus on the experimental validation of the proposed synthetic routes, full spectroscopic characterization, and the exploration of its utility in the synthesis of novel, biologically active molecules. The insights provided in this guide are intended to empower researchers to unlock the full potential of this promising heterocyclic scaffold.

References

-

Chemsrc. (2025, August 23). CAS#:90802-21-4 | this compound. Retrieved from [Link]

- Banerjee, B. N., Sofia, R. D., Ivins, N. J., & Ludwig, B. J. (1977). Toxicological investigation of 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429). Acute and subacute toxicity in mice, rats and dogs. Arzneimittel-Forschung, 27(4), 793–801.

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

- Palanki, M. S., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091–2094.

- Sysak, A., & Obminska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 292–309.

-

Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Retrieved from [Link]

- Smalley, T. L., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-2094.

- Ropp, T. M., et al. (2019). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 24(18), 3246.

- Al-Majidi, S. M., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Journal of Al-Nahrain University, 20(3), 56-65.

-

ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Image]. Retrieved from [Link]

-

Chemsrc. (2025, August 23). CAS#:90802-21-4 | this compound. Retrieved from [Link]

- Shastri, V. H., et al. (n.d.). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry.

- Cohen, A., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 22(11), 5961.

- Singh, H., et al. (2021). Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders. Current Drug Targets, 22(12), 1369–1392.

-

ResearchGate. (2021). Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders. Retrieved from [Link]

- Girardin, M., et al. (2007). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 9(21), 4267–4270.

- Kumar, A., et al. (2022). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ChemistrySelect, 7(12), e202104448.

- Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.

- Singh, P. P., et al. (2007). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry, 45(10), 857–861.

- Pop, R., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(11), 3123.

-

ResearchGate. (n.d.). Synthetic approaches for functionalized isoxazoles. [Image]. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

-

PubChem. (n.d.). 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Szymańska, E., et al. (2018).

-

Holla, B. S., et al. (2004). Synthesis and antimicrobial studies of novel methylene bridged benzisoxazolyl imidazo[2,1-b][2][3][12]thiadiazole derivatives. Indian Journal of Chemistry - Section B, 43B(4), 864-869.

- Sanna, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5813–5825.

- Rajanarendar, E., Mohan, G., & Siva Rami Reddy, A. (2008). Synthesis and antimicobial activity of new isoxazolyl-1,3-benzoxazines. Indian Journal of Chemistry - Section B, 47B(1), 147-151.

- Patel, R. B., et al. (2014). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Der Pharma Chemica, 6(6), 362-369.

- Potkin, V. I., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 51(1), 137–142.

-

PubChem. (n.d.). Levamisole Hydrochloride. Retrieved from [Link]

- Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.

- Lubaev, A. E., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(49), 30876–30880.

-

ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

- Molander, G. A., & Jean-Gérard, L. (2007). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 9(5), 879–882.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site | MDPI [mdpi.com]

- 6. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to (3-Bromoisoxazol-5-yl)methylamine hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and its ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, is a common motif in a wide array of FDA-approved drugs, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The isoxazole moiety's value lies in its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. (3-Bromoisoxazol-5-yl)methylamine hydrochloride (CAS Number: 90802-21-4) represents a strategically important building block for researchers engaged in drug discovery. Its bifunctional nature, possessing a reactive bromine atom and a primary amine, allows for diverse and targeted chemical modifications, making it an ideal starting point for the synthesis of compound libraries aimed at identifying novel drug candidates. This guide will provide an in-depth technical overview of this compound, from its synthesis and characterization to its potential applications in the development of next-generation therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a research setting. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 90802-21-4 | [2][3] |

| Molecular Formula | C4H6BrClN2O | [2][4] |

| Molecular Weight | 213.46 g/mol | [2] |

| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride | [5] |

| Appearance | White to light tan solid | [6] |

| Purity | Typically >95% | [5] |

| Storage | Store in a cool, dry place, under an inert atmosphere. Hygroscopic. | [6] |

| Boiling Point (Free Base) | 284.6 °C at 760 mmHg (Predicted) | [7] |

| Density (Free Base) | 1.741 g/cm³ (Predicted) | [7] |

Safety and Handling: this compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a detailed elaboration based on established methodologies for the synthesis of 3,5-disubstituted isoxazoles, providing a robust and reproducible procedure for laboratory-scale preparation.

Caption: Synthetic workflow for this compound.

Materials and Reagents:

-

Propargylamine

-

Dibromoformaldoxime

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole

-

To a stirred suspension of potassium carbonate (1.5 equivalents) in ethyl acetate, add propargylamine (1 equivalent) at room temperature.

-

Slowly add a solution of dibromoformaldoxime (1.2 equivalents) in ethyl acetate to the reaction mixture. The addition should be performed portion-wise to control the exotherm.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(aminomethyl)isoxazole. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices: The [3+2] cycloaddition is a powerful method for the formation of five-membered heterocycles. The use of a base like potassium carbonate is crucial for the in-situ generation of the nitrile oxide from dibromoformaldoxime, which then readily reacts with the alkyne functionality of propargylamine. Ethyl acetate is a suitable solvent due to its moderate polarity and ease of removal.

Step 2: N-Boc Protection of 3-Bromo-5-(aminomethyl)isoxazole

-

Dissolve the crude 3-bromo-5-(aminomethyl)isoxazole (1 equivalent) in dichloromethane.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 3-bromo-5-(N-Boc-aminomethyl)isoxazole.

Causality Behind Experimental Choices: The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. Triethylamine acts as a base to neutralize the acid generated during the reaction.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified 3-bromo-5-(N-Boc-aminomethyl)isoxazole (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (2-3 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

-

Collect the solid product by filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether or hexanes to remove any residual impurities.

-

Dry the product under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices: The Boc group is readily cleaved by strong acids. HCl in dioxane is a common and effective reagent for this purpose, and the resulting hydrochloride salt often precipitates from the reaction mixture, simplifying purification.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Isoxazole Proton (CH): A singlet is expected for the proton on the isoxazole ring, likely in the range of δ 6.5-7.0 ppm.

-

Methylene Protons (CH₂): A singlet or a broad singlet for the methylene protons adjacent to the amine is anticipated around δ 4.0-4.5 ppm.

-

Amine Protons (NH₃⁺): A broad singlet for the ammonium protons is expected, the chemical shift of which can be highly variable and dependent on the solvent and concentration, but typically would appear downfield (δ 8.0-9.0 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Isoxazole Carbons: Three distinct signals are expected for the isoxazole ring carbons. The carbon bearing the bromine atom (C-3) would appear around δ 145-155 ppm. The unsubstituted carbon (C-4) would be in the range of δ 100-110 ppm, and the carbon attached to the methylamine group (C-5) would be expected around δ 160-170 ppm.

-

Methylene Carbon (CH₂): The methylene carbon should appear in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching of the ammonium group.

-

C-H Stretching: Peaks around 2800-3000 cm⁻¹ for the C-H stretching of the methylene group.

-

C=N and C=C Stretching: Characteristic absorptions for the isoxazole ring in the 1400-1650 cm⁻¹ region.

-

C-Br Stretching: A peak in the lower frequency region, typically around 500-650 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak: In the mass spectrum of the free base, a characteristic isotopic pattern for a bromine-containing compound would be observed for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its two orthogonal reactive sites: the bromine atom on the isoxazole ring and the primary amine.

Caption: Reactivity of this compound.

Reactions at the Amine Group:

-

Acylation: The primary amine can be readily acylated with acid chlorides or anhydrides in the presence of a base to form amides. This is a common strategy to introduce a wide variety of substituents.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

-

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones to form secondary amines, allowing for the introduction of diverse alkyl or aryl groups.

Reactions at the Bromo Group:

The bromine atom at the 3-position of the isoxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted isoxazoles.

-

Stille Coupling: Reaction with organostannanes is another effective method for C-C bond formation.

The ability to selectively perform reactions at either the amine or the bromo group, or to perform sequential reactions, makes this building block exceptionally valuable for creating diverse molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate for the synthesis of compounds targeting a wide range of biological targets. The isoxazole core is a known bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Areas:

-

Oncology: Isoxazole derivatives have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and survival.

-

Infectious Diseases: The isoxazole scaffold is present in several antibacterial and antifungal drugs.

-

Inflammation and Pain: Isoxazole-containing compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and as antagonists of receptors involved in pain signaling.

-

Neurological Disorders: The isoxazole moiety has been incorporated into molecules targeting receptors and enzymes in the central nervous system.

The strategic placement of the bromo and aminomethyl groups on the isoxazole ring allows medicinal chemists to explore structure-activity relationships (SAR) by systematically modifying these positions. For example, libraries of amides can be synthesized to probe interactions with a specific protein pocket, while cross-coupling reactions at the 3-position can be used to explore the impact of different aryl or heteroaryl substituents on biological activity.

Conclusion

This compound is a high-value building block for researchers in drug discovery and medicinal chemistry. Its versatile reactivity, coupled with the proven biological relevance of the isoxazole scaffold, provides a powerful platform for the synthesis of novel and diverse small molecules. This guide has provided a comprehensive technical overview of its properties, synthesis, characterization, and applications, intended to empower scientists to effectively utilize this compound in their research endeavors. As the quest for new and more effective therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the medicines of tomorrow.

References

-

This compound. Anichem. Available at: [Link]

-

methylamine hydrochloride. Chemister. Available at: [Link]

-

(3-Bromoisoxazol-5-yl)methylamine, HCl. LookChem. Available at: [Link]

-

CAS#:90802-21-4 | this compound. Chemsrc.com. Available at: [Link]

-

Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE. Anbu Chem. Available at: [Link]

-

This compound [90802-21-4]. Chemsigma. Available at: [Link]

-

(3-bromo-5-isoxazolyl)methanamine. ChemSynthesis. Available at: [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]

-

(3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem. Available at: [Link]

Sources

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. CAS#:90802-21-4 | this compound | Chemsrc [chemsrc.com]

- 3. 90802-21-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound [90802-21-4] | Chemsigma [chemsigma.com]

- 5. (3-BROMOISOXAZOL-5-YL)METHYLAMINE HCL [sigmaaldrich.com]

- 6. Methylamine hydrochloride CAS#: 593-51-1 [m.chemicalbook.com]

- 7. Cas 2763-93-1 | 3-BROMO-5-AMINOMETHYLISOXAZOLE - Anbu Chem [finechemical.net]

- 8. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]

- 9. methylamine hydrochloride [chemister.ru]

An In-depth Technical Guide to (3-Bromoisoxazol-5-yl)methylamine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of (3-Bromoisoxazol-5-yl)methylamine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The guide covers its fundamental physicochemical properties, detailed synthetic methodologies, applications in drug discovery, and essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with established scientific data to serve as an authoritative resource for the utilization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1][2] This particular scaffold is functionalized with a bromine atom at the 3-position and a methylamine hydrochloride group at the 5-position, making it a valuable and reactive intermediate for further chemical modification.

Nomenclature and Identifiers

-

Systematic IUPAC Name : (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride[3][4]

-

Common Name : this compound

-

InChI Key : DLEMWTVPLLIRRI-UHFFFAOYSA-N[4]

Core Physicochemical Data

The essential physicochemical properties of the compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 213.46 g/mol | [5][6][7] |

| Appearance | Typically a solid (powder/crystals) | - |

| Purity | Commercially available at >95% | [4][6] |

| Boiling Point | 310.1°C at 760 mmHg (for free base) | [5] |

| Storage Temperature | Ambient Storage | [4] |

Chemical Structure

The structure features a stable isoxazole ring, a reactive bromine atom suitable for cross-coupling reactions, and a primary amine hydrochloride that can be used for amidation or other nucleophilic additions.

Caption: 2D Structure of this compound.

Synthesis and Characterization

The synthesis of substituted isoxazoles is a well-established area of heterocyclic chemistry.[9] The preparation of this compound typically involves the construction of the core isoxazole ring followed by functional group manipulation. A common strategy involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Retrosynthetic Workflow

A logical retrosynthetic analysis simplifies the complex target molecule into readily available starting materials.

Caption: Retrosynthetic analysis for the target compound.

Detailed Synthetic Protocol

The following protocol is a representative example for the synthesis of isoxazole derivatives, which can be adapted for this specific target. The key step is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[10]

-

Generation of Dibromoformaldoxime: Start with a suitable precursor like dibromo-acetaldoxime. This will serve as the source for the nitrile oxide upon treatment with a base.

-

[3+2] Cycloaddition:

-

Dissolve propargyl alcohol (the three-carbon component) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate flask, dissolve the dibromoformaldoxime.

-

Slowly add a base, such as sodium bicarbonate or triethylamine, to the oxime solution. This in-situ generation of the highly reactive nitrile oxide is crucial to minimize side reactions.

-

The nitrile oxide will react with propargyl alcohol to form (3-bromoisoxazol-5-yl)methanol. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Conversion to Amine:

-

The resulting alcohol must be converted to the amine. This can be achieved via a two-step process: first, conversion to an alkyl halide (e.g., using SOCl₂) followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent like phthalimide). Alternatively, a Mitsunobu reaction followed by deprotection can be employed.

-

-

Formation of Hydrochloride Salt:

-

Dissolve the final free-base, (3-Bromoisoxazol-5-yl)methylamine, in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

-

The hydrochloride salt will precipitate out of the solution.

-

-

Purification and Characterization:

-

Filter the precipitated solid and wash with cold solvent to remove impurities.

-

Dry the product under vacuum.

-

Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.

-

Applications in Medicinal Chemistry

The isoxazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] Its value stems from its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Role as a Versatile Chemical Intermediate

This compound is not an active pharmaceutical ingredient itself but rather a crucial building block. Its utility is derived from its two distinct reactive handles:

-

The C3-Bromine: This position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the isoxazole core. Bromo-substituted heteroaromatics are valuable intermediates in organic synthesis for building molecular complexity.[11]

-

The C5-Methylamine: The primary amine is a key nucleophile. It can be readily acylated to form amides, reductively aminated to form secondary amines, or used in the synthesis of other nitrogen-containing heterocycles.

Caption: Reaction pathways utilizing the compound's functional groups.

The presence of both a nucleophilic handle and an electrophilic coupling site on a stable heterocyclic core makes this compound a powerful tool for generating diverse molecular libraries for high-throughput screening in drug discovery programs. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at ambient temperatures.[4] Keep away from strong oxidizing agents.[5]

-

Hazard Statements: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its defined molecular structure, characterized by two distinct and versatile reactive sites, provides chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

-

Chemsrc. (n.d.). CAS#:90802-21-4 | this compound. Retrieved from [Link]

-

Anichem. (n.d.). This compound In Stock. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [90802-21-4]. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. Retrieved from [Link]

-

ACS Publications. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. (3-BROMOISOXAZOL-5-YL)METHYLAMINE HCL [sigmaaldrich.com]

- 5. CAS#:90802-21-4 | this compound | Chemsrc [chemsrc.com]

- 6. This compound - Anichem [anichemllc.com]

- 7. 90802-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound [90802-21-4] | Chemsigma [chemsigma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biolmolchem.com [biolmolchem.com]

- 11. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]

A Technical Guide to the Synthesis and Characterization of (3-Bromoisoxazol-5-yl)methylamine Hydrochloride: A Key Building Block for Drug Discovery

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after moiety in drug design. This guide provides an in-depth technical overview of the synthesis and characterization of (3-Bromoisoxazol-5-yl)methylamine hydrochloride, a versatile bifunctional building block. The presence of a reactive bromine atom at the 3-position and a primary amine at the 5-position allows for sequential, directed modifications, making it an invaluable intermediate for constructing complex molecular architectures and chemical libraries for drug discovery programs.[1] We will detail a robust synthetic pathway, explain the causal reasoning behind methodological choices, and present a comprehensive characterization protocol to ensure the identity and purity of the final compound.

Introduction: The Strategic Value of the Isoxazole Core

Heterocyclic compounds are foundational to modern pharmacology.[3] Among them, the isoxazole nucleus is particularly significant due to its widespread presence in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] The compound this compound (CAS No: 90802-21-4) serves as a critical intermediate. Its strategic value lies in its dual functionality:

-

The 3-Bromo Position: This site is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This enables extensive Structure-Activity Relationship (SAR) studies.

-

The 5-Methylamine Group: The primary amine provides a nucleophilic handle for amide bond formation, sulfonylation, or further elaboration into more complex side chains, which are often crucial for modulating a compound's pharmacokinetic properties and target engagement.

The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, facilitating easier handling, storage, and use in subsequent synthetic steps or biological screening.[5]

Synthetic Pathway: Reductive Amination Approach

While several synthetic routes can be envisioned, a highly efficient and scalable method involves the reductive amination of a key aldehyde intermediate. This one-pot process is favored in drug development for its operational simplicity and avoidance of isolating potentially unstable imine intermediates.[6]

Rationale for Methodological Choices

-

Starting Material: 3-Bromo-5-isoxazolecarboxaldehyde is a logical precursor. The aldehyde functionality is readily converted to the desired aminomethyl group.[7] This intermediate can be prepared from commercially available starting materials, for instance, through the oxidation of the corresponding alcohol, 3-bromo-5-(hydroxymethyl)isoxazole.

-

Reaction Type: Reductive amination is a cornerstone of amine synthesis.[8] It proceeds via the initial formation of an imine (or iminium ion under acidic conditions) between the aldehyde and an amine source, which is then reduced in situ to the target amine.

-

Amine Source: Ammonium acetate (NH₄OAc) is selected as it provides a source of ammonia in a mildly acidic environment, which catalyzes the formation of the iminium ion intermediate.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent, capable of reducing the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the undesired formation of the corresponding alcohol byproduct, leading to a cleaner reaction profile and higher yield.

-

Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride (HCl) in an anhydrous solvent like diethyl ether or dioxane. This precipitates the hydrochloride salt, which is typically a stable, crystalline solid that is easier to purify and handle than the free base oil.

Detailed Experimental Protocol

Step 1: Reductive Amination of 3-Bromo-5-isoxazolecarboxaldehyde

-

To a stirred solution of 3-bromo-5-isoxazolecarboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration), add ammonium acetate (5.0 eq).

-

Stir the suspension at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (3-Bromoisoxazol-5-yl)methylamine as a free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base from Step 1 in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid, typically off-white to light yellow.[9]

Characterization and Data Validation

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural elucidation.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.5-9.0 ppm (broad s, 3H) | -NH₃⁺ protons of the hydrochloride salt. |

| (D₂O exchange) | |||

| ~4.5 ppm (s, 2H) | Methylene (-CH₂-) protons adjacent to the amine. | ||

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | C5 carbon of the isoxazole ring (attached to CH₂NH₃⁺). |

| ~145 ppm | C3 carbon of the isoxazole ring (attached to Br). | ||

| ~100 ppm | C4 carbon of the isoxazole ring.[10] | ||

| ~35 ppm | Methylene (-CH₂-) carbon. | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2800-3100 cm⁻¹ (broad) | N-H stretching vibrations of the ammonium salt (-NH₃⁺). |

| ~1610-1640 cm⁻¹ | C=N stretching of the isoxazole ring.[3] | ||

| ~1100-1200 cm⁻¹ | N-O stretching of the isoxazole ring.[3] | ||

| ~550-650 cm⁻¹ | C-Br stretching vibration. | ||

| Mass Spectrometry | Molecular Ion | [M+H]⁺ and [M+H+2]⁺ | Shows two peaks of approximately 1:1 intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of one bromine atom.[11][12] |

| (ESI+) | (Free Base) | m/z ≈ 179 and 181 |

Interpreting the Data

-

NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing three distinct signals corresponding to the ammonium, isoxazole ring, and methylene protons. The broadness of the ammonium signal is characteristic, and this peak would disappear upon exchange with D₂O. The ¹³C NMR spectrum confirms the carbon backbone of the molecule.[13][14]

-

IR Spectroscopy: The FTIR spectrum provides clear evidence for the key functional groups. The broad absorption band above 2800 cm⁻¹ is a definitive indicator of the ammonium salt. The characteristic stretches for the isoxazole ring (C=N and N-O) confirm the integrity of the heterocyclic core.[3][15]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The most telling feature in a low-resolution mass spectrum is the isotopic pattern of the molecular ion. The presence of two peaks at [M+H]⁺ and [M+H+2]⁺ with nearly identical intensities is unambiguous proof of a monobrominated compound.[12]

Conclusion

This guide has outlined a reliable and well-reasoned approach for the synthesis and comprehensive characterization of this compound. The detailed protocols and rationale are designed to provide researchers, particularly those in drug development, with the necessary information to confidently produce and validate this important chemical building block. The strategic application of modern synthetic methods like reductive amination, coupled with rigorous spectroscopic analysis, ensures the production of high-purity material ready for incorporation into advanced medicinal chemistry programs.

References

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-4-Derivati-Ali-Al-Jassani/79188e999c0d57e84936d80a1532f38d38865675)

-

PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

-

LookChem. (n.d.). (3-Bromoisoxazol-5-yl)methylamine, HCl. Retrieved from [Link]

-

PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]

-

Supporting Information. (n.d.). 3,5-diphenylisoxazole (2aa). Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

-

New approach to 3-hydroxyisoxazole-5-carbaldehydes. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 90802-21-4 [m.chemicalbook.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest [ch.ic.ac.uk]

- 8. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (3-Bromoisoxazol-5-yl)methylamine, HCl, CasNo.90802-21-4 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of (3-Bromoisoxazol-5-yl)methylamine Hydrochloride: A Technical Guide for Structural Elucidation

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (3-Bromoisoxazol-5-yl)methylamine hydrochloride is a heterocyclic compound of interest, featuring a brominated isoxazole core linked to a methylamine side chain. The isoxazole motif is a privileged structure in medicinal chemistry, valued for its ability to participate in various non-covalent interactions and serve as a stable bioisostere for other functional groups.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific salt are not widely published, this document leverages established principles of spectroscopic theory and data from analogous structures to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality data, empowering researchers to confidently verify the structure and purity of this compound. The causality behind experimental choices is explained to ensure that the described protocols are understood not just as steps, but as a self-validating system for generating reliable analytical results.

Molecular Structure and Spectroscopic Implications

The chemical structure of the protonated form of (3-Bromoisoxazol-5-yl)methylamine is fundamental to interpreting its spectroscopic output. The key structural features include:

-

An isoxazole ring : A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring system imposes specific electronic environments on its constituent atoms.

-

A bromine substituent at the C3 position, which will significantly influence the chemical shift of adjacent nuclei and introduce a characteristic isotopic signature in mass spectrometry.

-

A methylamine hydrochloride group at the C5 position. In the hydrochloride salt form, the amine is protonated to an ammonium group (-CH₂-NH₃⁺), which has distinct spectroscopic properties, particularly in ¹H NMR and IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two key signals in a deuterated solvent like DMSO-d₆, which is suitable for dissolving hydrochloride salts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are deshielded and often exchange with residual water, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature. |

| ~6.8 - 7.2 | Singlet | 1H | Isoxazole C4-H | This proton is on an aromatic, electron-deficient ring. Its signal is a singlet as there are no adjacent protons to couple with. |

| ~4.5 - 4.8 | Singlet (or Broad Singlet) | 2H | -CH₂- | These methylene protons are adjacent to the electron-withdrawing isoxazole ring and the ammonium group, shifting them downfield. Coupling to the NH₃⁺ protons is often not observed due to rapid exchange. |

Causality in Predictions:

-

The use of DMSO-d₆ is a strategic choice. Its ability to dissolve polar salts and its high boiling point make it ideal for variable temperature experiments if needed. The residual proton signal of DMSO-d₆ appears around 2.50 ppm and serves as a convenient internal reference.[2]

-

The broadness of the -NH₃⁺ signal is a classic diagnostic feature, resulting from quadrupole broadening by the ¹⁴N nucleus and chemical exchange with the solvent or trace water.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C5 | This carbon is attached to the ring oxygen and nitrogen, and the aminomethyl group, resulting in a significant downfield shift. |

| ~155 - 158 | C3 | The C3 carbon is part of a C=N bond within the aromatic ring and is directly attached to the highly electronegative bromine atom, causing it to be strongly deshielded. |

| ~105 - 110 | C4 | This carbon is bonded to a hydrogen and is part of a C=C bond within the heterocycle. Its chemical shift is typical for carbons in this environment in isoxazole systems.[3] |

| ~35 - 40 | -CH₂- | This sp³ hybridized carbon is attached to the ammonium group and the aromatic ring, placing it in a typical range for such structures.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality NMR data for structural confirmation.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small vial.[5] Ensure complete dissolution by vortexing.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool in the pipette.

-

Instrument Insertion: Place the NMR tube in a spinner turbine, adjust its depth using a depth gauge, and insert it into the NMR spectrometer's magnet.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the DMSO-d₆ to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds, with 8 to 16 scans being sufficient for a sample of this concentration.

-

¹³C Spectrum Acquisition: Following the proton spectrum, acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

Data Processing: Process both the ¹H and ¹³C Free Induction Decays (FIDs) by applying a Fourier transform, followed by phase and baseline correction to yield the final spectra.

-

Analysis: Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Analyze the chemical shifts, integrations, and multiplicities to confirm the structure. Calibrate the ¹³C spectrum using the DMSO signal at 39.52 ppm.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For this compound, the spectrum will be dominated by vibrations of the ammonium group and the isoxazole ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100 - 2800 | N-H stretching | -NH₃⁺ | The stretching vibrations of the ammonium N-H bonds appear as a broad, strong band, often with some fine structure. This is a hallmark of a primary amine salt. |

| ~3050 - 3000 | C-H stretching | Aromatic C-H | The stretching of the C-H bond on the isoxazole ring. |

| ~2950 - 2850 | C-H stretching | Aliphatic C-H | Asymmetric and symmetric stretching of the methylene (-CH₂-) group. |

| ~1600 - 1450 | N-H bending | -NH₃⁺ | The bending (scissoring) vibrations of the ammonium group appear in this region. |

| ~1580 - 1400 | C=N, C=C stretching | Isoxazole Ring | Aromatic ring stretching vibrations. Isoxazoles typically show a series of bands in this region.[6] |

| ~1100 - 1000 | C-O stretching | Isoxazole Ring | Stretching of the C-O single bond within the heterocyclic ring. |

| ~650 - 550 | C-Br stretching | C-Br | The carbon-bromine bond vibration is expected in the fingerprint region. |

Experimental Protocol for FTIR Data Acquisition (Thin Film Method)

This method is fast, requires minimal sample, and is suitable for most solid organic compounds.

-

Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean it with a small amount of dry acetone and wipe with a lint-free tissue.

-

Sample Preparation: Place a small amount of the solid sample (1-2 mg) in a clean vial. Add a few drops of a volatile solvent in which the solid is soluble (e.g., methanol or dichloromethane) and mix to dissolve.[7]

-

Film Deposition: Using a pipette, apply one or two drops of the solution to the surface of the salt plate. Allow the solvent to evaporate completely, which should leave a thin, even film of the solid compound on the plate.[7]

-

Background Spectrum: Place the clean, empty salt plate (or use the empty beam path) in the FTIR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) can then be analyzed by identifying the positions of the major absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electrospray Ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique suitable for polar, salt-like molecules, minimizing fragmentation in the source.[8]

Predicted Mass Spectrum (Positive Ion ESI)

-

Molecular Ion: The base peak in the spectrum is expected to be the molecular cation, [(3-Bromoisoxazol-5-yl)methylamine + H]⁺, which is the free base form of the molecule. The molecular weight of the free base (C₄H₅BrN₂O) is approximately 175.96 g/mol .

-

Isotopic Pattern: A crucial feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z ~176 and ~178). This doublet is a definitive indicator of the presence of a single bromine atom.

-

High-Resolution MS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (e.g., C₄H₆BrN₂O⁺ for the protonated molecule).

Predicted Fragmentation Pattern

While ESI is a soft technique, some fragmentation can be induced in the collision cell (MS/MS).

Caption: Plausible ESI-MS/MS fragmentation pathways.

A primary fragmentation pathway would likely involve the loss of neutral molecules from the aminomethyl side chain.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (e.g., 0.1%) to ensure the amine remains protonated.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The ESI source applies a high voltage (e.g., 3-5 kV) to the capillary tip, generating a fine spray of charged droplets. A heated drying gas (nitrogen) assists in solvent evaporation.[9]

-

Mass Analysis: As the droplets shrink, gas-phase ions are formed and enter the mass analyzer. A full scan MS spectrum is acquired, typically over a mass range of m/z 50-500.

-

MS/MS (Optional): To obtain structural information, the molecular ion doublet (m/z ~176 or ~178) can be mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then mass-analyzed.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and its characteristic bromine isotope pattern. If MS/MS was performed, the fragmentation pattern is interpreted to support the proposed structure.

Summary and Integrated Spectroscopic Data

The combination of NMR, IR, and MS provides a complementary and powerful toolkit for the unequivocal identification of this compound.

Table of Predicted Spectroscopic Data:

| Technique | Feature | Predicted Value/Observation |

| ¹H NMR | Isoxazole C4-H | ~6.8 - 7.2 ppm (singlet, 1H) |

| -CH₂- | ~4.5 - 4.8 ppm (singlet, 2H) | |

| -NH₃⁺ | ~8.5 - 9.0 ppm (broad singlet, 3H) | |

| ¹³C NMR | Isoxazole C3, C5 | ~155 - 172 ppm |

| Isoxazole C4 | ~105 - 110 ppm | |

| -CH₂- | ~35 - 40 ppm | |

| IR | N-H stretch (-NH₃⁺) | ~3100 - 2800 cm⁻¹ (broad, strong) |

| C=N, C=C stretch | ~1580 - 1400 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | m/z ~176 and ~178 (1:1 ratio) |

By following the detailed protocols and comparing the acquired data with these predicted values, researchers can achieve a high degree of confidence in the identity and structural integrity of their synthesized this compound, a critical step in advancing drug discovery and development programs.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Singh, S. K., et al. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A.

-

Taylor & Francis Online. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm −l. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- ACS Publications. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A.

- CSIRO Publishing. (n.d.). Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

- de la Mata, A. P., & Gago, F. (2011).

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., et al. (2003).

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

- Stephens, C. E., & Arafa, R. K. (2005). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

- Journal of the American Society for Mass Spectrometry. (2023).

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Mass spectrometry of oxazoles. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole.... Retrieved from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]

-

17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.). Retrieved from [Link]

-

Supporting Information 2. (n.d.). Retrieved from [Link]

-

West Virginia University Research Repository. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Vibration-Rotation Bands of Ammonia. (n.d.). Retrieved from [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubMed. (n.d.). Study of NH stretching vibrations in small ammonia clusters.... Retrieved from [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of (3-Bromoisoxazol-5-yl)methylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Bromoisoxazol-5-yl)methylamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for determining and interpreting the solubility of this compound. In the absence of extensive published solubility data, this document focuses on the foundational principles and a detailed experimental protocol to empower researchers to generate reliable and reproducible results. We will explore the theoretical underpinnings of solubility, present a step-by-step methodology for its determination, and discuss the critical analysis of the obtained data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development